Cas no 2228411-74-1 (3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol)

3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol
- 2228411-74-1
- 3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol
- EN300-1821673
-
- インチ: 1S/C11H13FO2/c12-10-5-9(14)2-1-8(10)6-11(7-13)3-4-11/h1-2,5,13-14H,3-4,6-7H2
- InChIKey: LQWJVEWLSFQLHS-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CC1(CO)CC1)O
計算された属性
- せいみつぶんしりょう: 196.08995782g/mol
- どういたいしつりょう: 196.08995782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1821673-0.25g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1821673-1.0g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 1g |
$971.0 | 2023-06-01 | ||
Enamine | EN300-1821673-1g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 1g |
$971.0 | 2023-09-19 | ||
Enamine | EN300-1821673-0.5g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1821673-5.0g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 5g |
$2816.0 | 2023-06-01 | ||
Enamine | EN300-1821673-10.0g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 10g |
$4176.0 | 2023-06-01 | ||
Enamine | EN300-1821673-5g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 5g |
$2816.0 | 2023-09-19 | ||
Enamine | EN300-1821673-2.5g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 2.5g |
$1903.0 | 2023-09-19 | ||
Enamine | EN300-1821673-0.05g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1821673-0.1g |
3-fluoro-4-{[1-(hydroxymethyl)cyclopropyl]methyl}phenol |
2228411-74-1 | 0.1g |
$855.0 | 2023-09-19 |
3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenolに関する追加情報
Exploring the Unique Properties and Applications of 3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol (CAS No. 2228411-74-1)
In the realm of specialty chemicals, 3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol (CAS No. 2228411-74-1) stands out as a compound of significant interest due to its unique structural features and potential applications. This fluorinated phenol derivative combines a cyclopropylmethyl group with a hydroxymethyl substituent, creating a versatile scaffold for pharmaceutical and material science research. The presence of both fluorine and hydroxyl groups in its structure makes it a valuable intermediate for designing molecules with enhanced bioavailability and target specificity.
The compound's CAS No. 2228411-74-1 is frequently searched in academic and industrial databases, reflecting its growing importance in drug discovery. Researchers are particularly intrigued by its potential role in modulating enzyme activity or serving as a building block for fluorinated bioactive molecules. Recent trends in medicinal chemistry highlight the demand for fluorine-containing compounds, as they often exhibit improved metabolic stability and membrane permeability compared to their non-fluorinated counterparts.
One of the most discussed applications of 3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol lies in its utility for structure-activity relationship (SAR) studies. The compound's rigid cyclopropane ring introduces conformational constraints that can help optimize ligand-receptor interactions. This aligns with current industry focus on fragment-based drug design, where small, well-characterized molecules serve as starting points for developing high-affinity binders.
From a synthetic chemistry perspective, the preparation of CAS No. 2228411-74-1 involves interesting challenges that attract attention in methodology development circles. The introduction of the fluorophenol moiety while preserving the sensitive hydroxymethylcyclopropyl group requires careful optimization of reaction conditions. This has led to innovative approaches in protective group strategies and selective fluorination techniques, topics that frequently appear in recent literature searches.
The compound's physicochemical properties make it relevant to current discussions about drug-like molecules and lead optimization. Its calculated logP and polar surface area fall within ranges typically associated with good oral bioavailability, making it particularly interesting for central nervous system (CNS) drug development. The fluorine atom's ability to influence pKa and hydrogen bonding potential contributes to these favorable characteristics.
In material science applications, 3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol has shown promise as a monomer for specialty polymers. The combination of its phenolic hydroxyl group and fluorinated aromatic ring enables the creation of materials with unique thermal stability and dielectric properties. This aligns with growing market demand for high-performance polymers in electronics and aerospace applications.
Analytical characterization of CAS No. 2228411-74-1 presents interesting challenges that have spurred method development. The compound's fluorine NMR signature and mass spectral fragmentation patterns are frequently studied as benchmarks for similar structures. Recent advances in hyphenated techniques like LC-MS and GC-MS have improved the detection and quantification of such fluorinated compounds at trace levels.
The safety profile and handling considerations for 3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol are subjects of ongoing research. While not classified as hazardous under standard regulations, proper precautions are recommended when working with any fine chemical. Current best practices emphasize green chemistry principles in its synthesis and purification, reflecting broader industry trends toward sustainable production methods.
Looking forward, the scientific community anticipates expanded applications for CAS No. 2228411-74-1 in bioconjugation chemistry and prodrug design. The reactivity of its phenolic hydroxyl group makes it amenable to various derivatization strategies, while the hydroxymethylcyclopropyl moiety offers opportunities for creating novel molecular architectures. These potential uses align well with current research priorities in targeted drug delivery systems.
For researchers seeking reference materials, 3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol is available from specialty chemical suppliers with comprehensive analytical data. The compound's purity is typically verified by HPLC, NMR, and mass spectrometry, meeting the rigorous standards required for pharmaceutical development. Proper storage conditions and stability data are increasingly included in product specifications, addressing common queries from quality control professionals.
The intellectual property landscape surrounding CAS No. 2228411-74-1 reveals active patent activity, particularly in the areas of kinase inhibitors and GPCR modulators. This reflects the compound's utility in addressing challenging therapeutic targets. Legal professionals and R&D managers frequently search for information about the compound's patent status, underscoring its commercial potential in competitive markets.
In conclusion, 3-fluoro-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol represents an excellent example of how strategic molecular design can yield compounds with diverse applications. Its unique combination of fluorine substitution, cyclopropyl constraint, and phenolic functionality continues to inspire innovation across multiple scientific disciplines. As research progresses, we can expect to see this compound play an increasingly important role in addressing current challenges in healthcare and advanced materials.
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